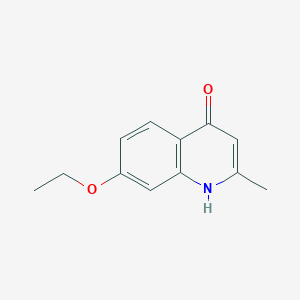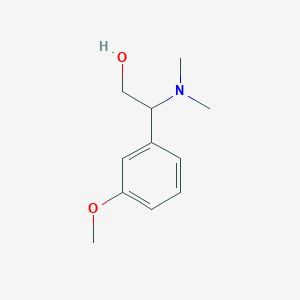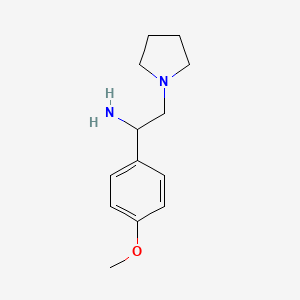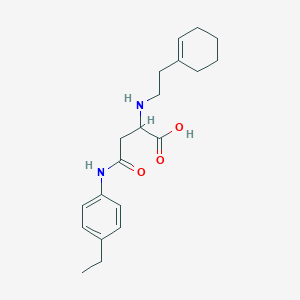
7-Ethoxy-2-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-2-methylquinolin-4-ol is a quinoline derivative with the molecular formula C12H13NO2. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinoline derivatives are often explored for their potential biological activities and pharmaceutical applications.
準備方法
The synthesis of 7-Ethoxy-2-methylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
7-Ethoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-one derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-4-one derivatives, while reduction results in hydroquinoline derivatives.
科学的研究の応用
7-Ethoxy-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development. Their ability to interact with various biological pathways makes them promising candidates for new medications.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 7-Ethoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes essential for DNA replication and repair. This inhibition can lead to the disruption of cellular functions and ultimately cell death, making these compounds effective against cancer cells.
類似化合物との比較
7-Ethoxy-2-methylquinolin-4-ol can be compared with other similar compounds, such as:
6-Ethoxy-2-methylquinolin-4-ol: This compound has a similar structure but with the ethoxy group at the 6-position instead of the 7-position. The change in position can affect its reactivity and biological activity.
4-Hydroxy-2-methylquinoline: This compound lacks the ethoxy group, which can significantly alter its chemical properties and applications.
7-Methoxy-2-methylquinolin-4-ol: The methoxy group in place of the ethoxy group can lead to differences in solubility and reactivity.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
7-ethoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-9-4-5-10-11(7-9)13-8(2)6-12(10)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChIキー |
PPAWNRTVPYMIDK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C(=O)C=C(N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-1-(4-chlorophenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128206.png)

![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)

![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)



![[Hydroxy(pyridin-4-yl)methyl]phosphonic acid](/img/structure/B12128232.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
![N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)

